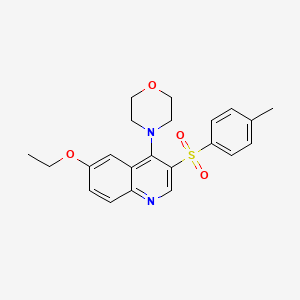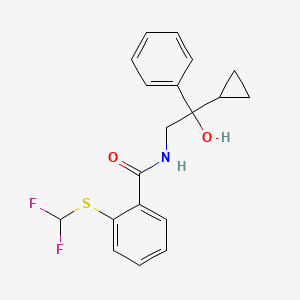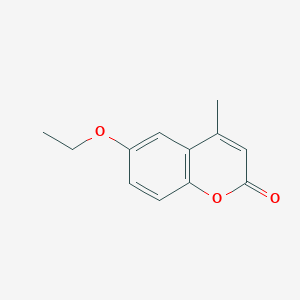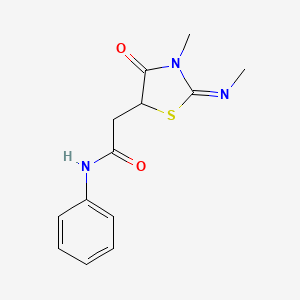
4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine” is a chemical compound that is a derivative of morpholine . Morpholine is an organic chemical compound having the chemical formula O(C H 2 CH 2) 2 NH. This heterocycle features both amine and ether functional groups . It’s used in various fields such as drug development, organic synthesis, and material science.
Synthesis Analysis
The synthesis of morpholines has seen significant progress recently. They are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Chemical Reactions Analysis
Morpholines are frequently found in biologically active molecules and pharmaceuticals. They are synthesized from 1,2-amino alcohols and related compounds. A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .科学的研究の応用
Photodynamic Therapy Potential
One area of research involving morpholine derivatives is their application in photodynamic therapy (PDT) for cancer treatment. Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups have been synthesized and characterized for their photosensitizing potential in PDT. These compounds showed moderate to high quantum yields of singlet oxygen production, which is crucial for the effectiveness of PDT. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents demonstrated promising biological activity against prostate and human malignant melanoma cell lines under specific irradiation conditions, indicating its potential as a therapeutic agent in cancer treatment (Kucińska et al., 2015).
Antioxidant Applications
Ethoxyquin, a related compound, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Although not used directly in food for human consumption, its presence in animal feed and its ability to pass into food products from farmed animals highlight its significance in food safety and preservation. This compound's safety and toxicity have been reevaluated through various studies, demonstrating the complexity of its effects on health and the importance of ongoing research in this area (Blaszczyk et al., 2013).
Synthesis and Chemical Applications
Research on quinoline and morpholine derivatives also extends to chemical synthesis and the exploration of their physicochemical properties. For example, the synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides has been described, facilitating the diversification of compounds with potential as 5HT1B antagonists. This indicates the role of such derivatives in developing new pharmacological agents (Horchler et al., 2007).
Antimicrobial and Anticorrosive Properties
Some quinoline derivatives have shown potent antimicrobial activity against specific bacteria, such as Helicobacter pylori, suggesting their potential in treating infections or as preservatives in food and other products. Moreover, their physicochemical properties have been exploited in studies focusing on anticorrosive applications, demonstrating the versatility of these compounds in various scientific and industrial contexts (Khan et al., 2013).
作用機序
- The primary target of 4-(6-Ethoxy-3-tosylquinolin-4-yl)morpholine is likely a specific protein or receptor within cells. Unfortunately, specific information about its exact target remains elusive in the available literature .
Target of Action
Biochemical Pathways
特性
IUPAC Name |
4-[6-ethoxy-3-(4-methylphenyl)sulfonylquinolin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-3-28-17-6-9-20-19(14-17)22(24-10-12-27-13-11-24)21(15-23-20)29(25,26)18-7-4-16(2)5-8-18/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZMXIVNQQMQSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzo[e][1,3]benzothiazol-2-yl-3,4,5-trimethoxybenzamide](/img/structure/B2873311.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2873312.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2873313.png)
![1-[3-(Oxolan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2873314.png)

![4-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2873316.png)
![(E)-N-[2-(2,2-Difluorocyclopentyl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2873317.png)

![1-(4-fluorophenyl)-N-(3-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2873326.png)
![ethyl 5-(5-methyl-1-phenyl-1H-pyrazole-4-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2873328.png)


![5-[(2,3-Dimethyl-6-oxo-1-phenyl-1,2,5,6-tetrahydropyridazin-4-yl)amino]-5-oxopentanoic acid](/img/structure/B2873332.png)
